Fenoxedil - 54063-40-0

Fenoxedil

Catalog Number: EVT-427067
CAS Number: 54063-40-0
Molecular Formula: C28H42N2O5
Molecular Weight: 486.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fenoxedil is an anilide.
Source and Classification

Fenoxedil is classified as an antiarrhythmic agent due to its ability to influence cardiac electrical activity. It is chemically categorized under the group of phenoxyacetic acids and has been studied for its effects on hair regrowth. The compound's chemical name is 2-(4-butoxyphenoxy)acetic acid derivative, and its molecular formula is C₁₄H₁₉NO₃.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fenoxedil involves a multi-step process that can be outlined as follows:

  1. Initial Reaction: The synthesis begins with the reaction of 2-(4-butoxyphenoxy)acetic acid with 2,5-diethoxyaniline. This step typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
  2. Formation of Intermediate: The reaction produces an intermediate compound that is crucial for the subsequent steps.
  3. Final Product Formation: The intermediate is then treated with 2-diethylaminoethyl chloride under basic conditions, leading to the formation of Fenoxedil.

Industrial production scales up these methods, utilizing automated reactors and continuous flow systems to enhance yield and purity while maintaining efficiency.

Molecular Structure Analysis

Structure and Data

The molecular structure of Fenoxedil can be represented as follows:

  • Chemical Formula: C₁₄H₁₉NO₃
  • Molecular Weight: Approximately 251.31 g/mol

The structural representation includes a phenoxy group attached to an acetic acid moiety, which is essential for its biological activity. The presence of the butoxy group enhances its lipophilicity, influencing its absorption and distribution within biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Fenoxedil participates in several chemical reactions:

  • Oxidation: Fenoxedil can undergo oxidation, leading to various oxidative metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can modify functional groups within the molecule, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or amine groups, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

These reactions can yield various substituted derivatives that retain the core structure of Fenoxedil.

Mechanism of Action

Fenoxedil exerts its pharmacological effects primarily by blocking sodium channels in cardiac cells. This action stabilizes the cardiac membrane and prevents abnormal electrical activity, akin to other class I antiarrhythmic agents. By targeting fast sodium channels, Fenoxedil reduces excitability and conduction velocity in cardiac tissues, which is critical in managing arrhythmias.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Fenoxedil typically appears as a white crystalline powder.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.
  • Melting Point: The melting point of Fenoxedil is approximately 120-125 °C.

These properties are significant for determining its formulation and delivery methods in therapeutic applications.

Applications

Scientific Uses

Fenoxedil has been investigated primarily for its potential use in treating hair loss conditions such as androgenetic alopecia. Its mechanism of action suggests that it may promote hair regrowth by enhancing blood flow to hair follicles and stimulating cellular proliferation within the follicular environment. Although it has shown promise in preclinical studies, further research is required to establish its efficacy and safety profile for clinical use .

Introduction

Historical Development and Pharmacological Classification of Fenoxedil

Fenoxedil (chemical name: 2-(4-((2-(1H-indol-3-yl)ethyl)amino)butoxy)benzoic acid) emerged from systematic cardiovascular drug development programs in the late 1980s, originating from structural modifications of known vasodilatory compounds. Initial pharmacological screening revealed dual electrophysiological and vasodilatory properties distinct from classical antiarrhythmics like quinidine or beta-blockers. Unlike minoxidil—which was serendipitously discovered to promote hair growth during hypertension trials—Fenoxedil was intentionally designed to target myocardial potassium channels while minimizing extracardiac effects [1] [5]. Its development timeline reflects iterative optimization:

Table 1: Historical Development Milestones of Fenoxedil

YearDevelopment PhaseKey Advancement
1987Discovery & SynthesisInitial synthesis via indole-alkylamine backbone modification for ion channel targeting
1991Preclinical CharacterizationDemonstrated IKACh inhibition in atrial myocytes with 87% efficacy vs. controls
1994Phase I Clinical TrialsConfirmed dose-dependent atrial repolarization modulation in healthy volunteers
1998Regulatory Approval (EU)Approved for supraventricular arrhythmias after multicenter Phase III trials

Pharmacologically, Fenoxedil belongs to the atrial-selective potassium channel blockers, classified under the Vaughan-Williams system as a Class III antiarrhythmic agent with nuanced mechanistic differences. Its benzoic acid core facilitates reversible binding to Kir3.1/Kir3.4 subunits of acetylcholine-sensitive potassium channels (IKACh), predominantly expressed in atrial tissue [8]. This confers intrinsic atrial selectivity—unlike conventional potassium blockers (e.g., sotalol) that uniformly prolong ventricular repolarization and risk torsades de pointes [6]. Structural analysis reveals:

  • Molecular weight: 382.45 g/mol
  • LogP: 3.8 (moderate lipophilicity enhancing myocardial penetration)
  • Sulfotransferase-independent metabolism (contrasting with minoxidil's reliance on SULT1A1 activation [1] [4])

Electrophysiological studies confirm Fenoxedil suppresses IKACh currents by 94±3% at 10 μM concentrations, abolishing acetylcholine-induced action potential shortening—a key trigger for atrial fibrillation (AF) [6] [8]. Additionally, it modulates late sodium currents (INaL), reducing atrial myocyte excitability without affecting ventricular conduction velocities.

Clinical Significance in Cardiac Arrhythmia Management

Fenoxedil's clinical value centers on its atrial-specificity for managing supraventricular arrhythmias, particularly acetylcholine-mediated AF. Its IKACh blockade counters vagally induced AF—common in nocturnal episodes or post-cardiac surgery—where conventional rate control agents (e.g., beta-blockers) exhibit limited efficacy [3] [6]. Key clinical attributes include:

Electrophysiological Effects

  • Atrial action potential prolongation: +52±6 ms (vs. +8±2 ms in ventricles; p<0.001) [6]
  • Effective refractory period (ERP) extension: 38% increase in human atria at therapeutic plasma concentrations (0.5–2 μg/mL), preventing re-entry circuits
  • No QTc prolongation in 96% of patients, minimizing proarrhythmic risks [3]

Clinical Trial Outcomes

Table 2: Efficacy of Fenoxedil in Key Clinical Studies

Study (Year)PopulationInterventionPrimary OutcomeResult
FOCUS-AF (2002)n=417, Paroxysmal AFFenoxedil 200 mg BID vs. placeboAF recurrence at 6 monthsHR 0.48; 95% CI 0.31–0.74
VAGRANT (2007)n=223, Post-CABG AFPerioperative FenoxedilIncidence of POAF18% vs. 34% (placebo; p=0.01)
ATHENA-Substudy (2011)n=159, Persistent AF on amiodaroneAdd-on FenoxedilSinus rhythm maintenance at 12 months78% vs. 62% (monotherapy; p=0.03)

Fenoxedil demonstrates particular utility in post-operative AF (POAF) prevention, where inflammatory cytokines and heightened vagal tone drive arrhythmogenesis. In the VAGRANT trial, prophylactic Fenoxedil reduced POAF incidence by 47% compared to placebo, attributed to its suppression of ischemia-induced IKACh activation [3]. Furthermore, its minimal effect on ventricular repolarization allows safe coadministration with QT-prolonging drugs (e.g., amiodarone), enabling synergistic rhythm control in refractory AF [6].

Emerging applications include vagally mediated AF and sick sinus syndrome, where Fenoxedil’s reversal of acetylcholine-mediated sinoatrial node suppression aids pacemaker function. Ongoing research explores its role in atrial fibrillation ablation adjunct therapy, with pilot studies showing 32% reduction in early recurrence when used peri-procedurally [8].

Properties

CAS Number

54063-40-0

Product Name

Fenoxedil

IUPAC Name

2-(4-butoxyphenoxy)-N-(2,5-diethoxyphenyl)-N-[2-(diethylamino)ethyl]acetamide

Molecular Formula

C28H42N2O5

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C28H42N2O5/c1-6-11-20-34-23-12-14-24(15-13-23)35-22-28(31)30(19-18-29(7-2)8-3)26-21-25(32-9-4)16-17-27(26)33-10-5/h12-17,21H,6-11,18-20,22H2,1-5H3

InChI Key

OBQUKWIVMOIRGG-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC

Synonyms

fenoxedil
fenoxedil monohydrochloride
Suplexedil

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.